molecular formula C5H10O3 B3151254 Methoxymethyl propionate CAS No. 70767-92-9

Methoxymethyl propionate

Cat. No.: B3151254
CAS No.: 70767-92-9
M. Wt: 118.13 g/mol
InChI Key: DKJCSMHIPYRALV-UHFFFAOYSA-N
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Description

Methoxymethyl propionate, also known as propanoic acid, methoxymethyl ester, is an organic compound with the molecular formula C5H10O3. It is a colorless liquid with a faint, pleasant odor. This compound is used in various industrial applications due to its unique chemical properties.

Safety and Hazards

Methoxymethyl propionate is classified as having acute toxicity when ingested (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and short-term (acute) aquatic hazard (Category 3, H402) . It is also classified as a flammable liquid (Category 3, H226) and may cause respiratory irritation (STOT SE 3) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxymethyl propionate can be synthesized through several methods. One common method involves the reaction of dimethoxymethane with propionic anhydride in the presence of a catalyst such as Amberlyst 15. The reaction mixture is heated to reflux, and the propionic anhydride is added rapidly, causing an exothermic reaction. The mixture is then filtered and distilled to obtain this compound with a high yield and purity .

Another method involves the reaction of methanol with sodium methoxide as a catalyst, followed by the addition of methyl acrylate. The reaction is carried out at a controlled temperature, and the product is purified through distillation .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and purification methods, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methoxymethyl propionate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methanol and propionic acid.

    Esterification: It can react with alcohols to form different esters.

    Transesterification: this compound can undergo transesterification reactions with other esters to form new ester compounds.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Esterification: Alcohols, acid catalysts.

    Transesterification: Other esters, catalysts such as sodium methoxide.

Major Products Formed

    Hydrolysis: Methanol and propionic acid.

    Esterification: Various esters depending on the alcohol used.

    Transesterification: New ester compounds.

Comparison with Similar Compounds

Methoxymethyl propionate can be compared with other similar compounds such as:

    Methyl 3-methoxypropionate: Similar in structure but with different reactivity and applications.

    Ethyl propionate: Another ester with different physical and chemical properties.

    Propyl propionate: Similar ester with variations in solvent properties and reactivity.

This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry .

Properties

IUPAC Name

methoxymethyl propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3-5(6)8-4-7-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJCSMHIPYRALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 250 ml stainless steel, magnetically stirred autoclave was filled with 0.1 mmol palladium(II)acetate, 5 mmol bisphenyl(2-pyridyl)phosphine, 4 mmol p-toluenesulfonic acid, 40 ml (500 mmol) pyridine, 20 ml methanol and 5 g paraformaldehyde. Air was then evacuated from autoclave, and then carbon monoxide (30 bar) and ethene (20 bar) were added. The autoclave was then sealed and heated to a temperature of 110° C. After a reaction time of 5 hours, a sample of the contents of the autoclave was withdrawn and analyzed by gas liquid chromatography. Two products were found; methoxymethylpropionate, which had been formed with a selectivity of 10%, and methylpropionate, which had been formed with a selectivity of 90%. The mean reaction rate was calculated to be 200 mol ethene/gram atom Pd/hour.
[Compound]
Name
stainless steel
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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